5-Tert-butyl-1,3-oxazolidin-2-one

Description

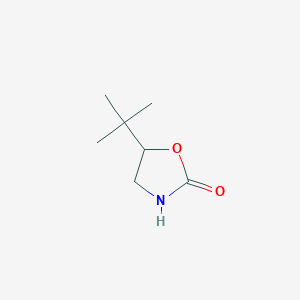

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPRBQMYSHJULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Tert Butyl 1,3 Oxazolidin 2 One and Its Analogues

Strategies for the Construction of the 1,3-Oxazolidin-2-one Ring System

The formation of the 1,3-oxazolidin-2-one ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and control over regioselectivity and stereoselectivity.

Intramolecular cyclization is a fundamental and widely employed strategy for synthesizing the 1,3-oxazolidin-2-one core. This method involves a precursor molecule containing both a nitrogen and an oxygen nucleophile, which cyclize to form the heterocyclic ring. youtube.com A common approach involves the base-induced cyclization of β-amino alcohols with phosgene (B1210022) or its equivalents, though the high toxicity of phosgene has prompted the development of alternatives. nih.gov

Other variations include the halo-induced cyclization of carbamates. For instance, a synthetic pathway for 2-oxazolidinone (B127357) derivatives has been developed through the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate. researchgate.net This method allows for the selective production of oxazolidinones with or without halogen substitutions on the aryl group by carefully selecting the halogenating reagents and reaction conditions. researchgate.net Similarly, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in high yields from aziridine-2-methanols via intramolecular cyclization using phosgene. bioorg.org Another effective method is the palladium-catalyzed intramolecular aminohydroxylation, which can produce various heterocycles, including oxazolidinones, with good yields and excellent diastereoselectivity. organic-chemistry.org

The cyclization of a delta-hydroxy acid to a delta-lactone provides a conceptual parallel, illustrating the intramolecular reaction between a hydroxyl group and a carboxylic acid to form a cyclic ester. youtube.com In the context of oxazolidinones, the analogous reaction occurs between an amino and a hydroxyl group (or their derivatives) to form the carbamate (B1207046) ring system.

Gold(I) catalysis has emerged as a powerful tool for unique chemical transformations. A mild and efficient gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates provides access to various 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org This reaction proceeds smoothly and offers a convenient route to products that are otherwise difficult to obtain. organic-chemistry.org The utility of gold catalysis is also demonstrated in the synthesis of other strained ring systems, such as the one-step synthesis of oxetan-3-ones from propargylic alcohols, which proceeds via a proposed alpha-oxo gold carbene intermediate. nih.govomicsdi.org This efficient generation of reactive intermediates underscores the potential of gold catalysis in heterocyclic synthesis. nih.gov While some gold-catalyzed rearrangements of propargyl alcohols can lead to 1,3-diketones, the use of propargylic carbamates specifically directs the reaction toward the formation of the oxazolidinone ring. organic-chemistry.orgcapes.gov.br

A recently developed and highly efficient cascade synthesis utilizes tert-butyl carbonate as a novel nucleophile for the ring-opening of epoxides, leading directly to 5-(hydroxymethyl)oxazolidin-2-ones. acs.orgnih.govresearchgate.net This method is mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O) and has been optimized to achieve high yields, particularly for N-aryl substrates bearing electron-withdrawing groups. acs.orgnih.gov

Mechanistic studies have confirmed the nucleophilic role of tert-butyl carbonate. The presence of an amine base like triethylamine (B128534) (Et₃N) is crucial as it forms an ammonium (B1175870) ion that stabilizes the tert-butyl carbonate, preventing its decomposition and enabling the nucleophilic attack on the epoxide. acs.orgnih.gov This is followed by an intramolecular acyl substitution to form the oxazolidinone ring. acs.org The method's versatility has been demonstrated across a wide range of aryl, benzyl, and tert-butyl carbamates, consistently producing oxazolidinone products in good to excellent yields. researchgate.net

| Entry | Aryl Substituent | Yield (%) |

|---|---|---|

| 1 | 4-Fluorophenyl | 91 |

| 2 | 4-Chlorophenyl | 88 |

| 3 | 4-Bromophenyl | 85 |

| 4 | Phenyl | 75 |

| 5 | 4-Methylphenyl | 65 |

| 6 | 4-Methoxyphenyl | 58 |

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a key goal in green chemistry, and its incorporation into valuable chemicals like oxazolidinones is a prime example. mdpi.com The cycloaddition of CO₂ to substrates such as aziridines or propargylic amines is an atom-economical method for constructing the oxazolidinone ring. mdpi.comrsc.orgresearchgate.net

These reactions are often facilitated by a variety of catalysts. For instance, nano-SiO₂-supported ionic liquids have been developed as efficient, reusable heterogeneous catalysts for the carboxylative cyclization of propargylic amines with CO₂ under mild conditions, achieving excellent yields. mdpi.com Similarly, Al-MCM-41 supported dual imidazolium (B1220033) ionic liquids effectively catalyze the three-component cycloaddition of CO₂, epoxides, and amines to form 2-oxazolidinones with high yields and selectivities. tandfonline.com Metal-free, biocompatible organocatalysts derived from natural products like (+)-cinchonine have also been shown to promote the cycloaddition of CO₂ to N-alkyl aziridines under ambient temperature and pressure. researchgate.net The reaction between epoxides and chlorosulfonyl isocyanate also provides a one-pot, metal-free route to oxazolidinones. beilstein-journals.org

| Catalyst System | Substrates | Key Feature | Yield Range | Reference |

|---|---|---|---|---|

| IL-SbF₆@nano-SiO₂ | Propargylic amines, CO₂ | Heterogeneous, reusable | 90-98% | mdpi.com |

| Al-MCM-41@ILTiCl₅ | Epoxides, amines, CO₂ | High selectivity | 84-96% | tandfonline.com |

| (+)-Cinchonine-based | N-Alkyl aziridines, CO₂ | Biocompatible, mild conditions | High | researchgate.net |

| Amine-functionalized MCM-41 | Aziridines, CO₂ | Solvent-free, reusable | Good to excellent | rsc.org |

A specific and practical method for producing pharmacologically relevant oxazolidinones involves the condensation of a carbamate with a protected glycidylamine derivative. google.comgoogle.com This approach is particularly useful for synthesizing 5-(aminomethyl)-oxazolidinone structures, which are common in antibacterial agents. The process involves reacting an N-lithioarylcarbamate with a tert-butylcarbamoyl-protected glycidylamine or a related 3-amino-1-halopropanol derivative. google.comgoogle.com For example, reacting N-lithiated carbamates with (R)-glycidyl butyrate (B1204436) results in excellent yields of the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones, which can then be converted to the target aminomethyl derivatives. acs.org This method provides a direct route to enantiomerically pure oxazolidinones, which is critical for their biological activity. acs.orggoogle.com

Stereoselective Synthesis of Chiral 5-Tert-butyl-1,3-oxazolidin-2-one Structures

Controlling the stereochemistry at the C5 position of the oxazolidinone ring is paramount, as the biological activity of these compounds is often dependent on a specific enantiomer. google.com Several strategies have been developed to achieve high levels of stereoselectivity.

One of the most common approaches is to start with an enantiomerically pure precursor. Chiral amino alcohols, which can be derived from natural amino acids like L-phenylalanine, are frequently used starting materials. nih.gov For example, Evans' chiral auxiliaries can be prepared in nearly quantitative yields from L-phenylalanine ethyl ester hydrochloride through N-Boc protection, reduction, and subsequent cyclization. nih.gov Similarly, optically active 4-hydroxymethyl-3-(1H-indolyl)oxazolidin-2-ones have been synthesized in a high-yield, three-step route starting from (S)-glycidol. nih.gov

Another powerful strategy involves the use of chiral aziridines. Enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared in a one-pot reaction from chiral aziridines that bear an electron-withdrawing group at the C-2 position. bioorg.org The reaction proceeds through a regioselective ring-opening of the aziridine (B145994) followed by intramolecular cyclization, all while retaining the original configuration. bioorg.org

Asymmetric catalysis offers another route to chiral oxazolidinones. A one-pot synthesis of chiral 1,3-oxazolidines has been achieved through the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) complex, followed by intramolecular cyclization. acs.org Furthermore, a stereoselective synthesis of (4S,5R)-disubstituted oxazolidin-2-ones has been accomplished via an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, a method successfully applied to the total synthesis of (−)-cytoxazone. mdpi.com These methods provide access to a diverse range of chiral heterocyclic products in high yields and with excellent enantioselectivities. acs.orgmdpi.com

Asymmetric Approaches from Chiral Precursors and Amino Acid Derivatives

The foundation of asymmetric synthesis for 5-substituted-1,3-oxazolidin-2-ones often lies in the use of readily available, enantiomerically pure starting materials. Chiral amino acids and their derivatives serve as excellent precursors, embedding the desired stereochemistry from the outset.

A notable method involves the stereoselective synthesis from α-dibenzylamino esters, which are derived from natural α-amino acids. researchgate.net This strategy begins with the reduction of the amino acid-derived ester to a chiral α-dibenzylamino aldehyde. The subsequent key step is a Lewis acid-catalyzed stereoselective addition of trimethylsilyl (B98337) cyanide to this aldehyde, which, after cyclization, yields the enantiopure 5-substituted 1,3-oxazolidin-2-one. researchgate.net This approach leverages the inherent chirality of amino acids to construct the oxazolidinone core.

Another powerful asymmetric strategy employs enantiomerically pure N-substituted-2-functionalized aziridines as three-carbon chiral building blocks. bioorg.org In a one-pot transformation, acylation of the aziridine nitrogen with a reagent like methyl chloroformate initiates a regioselective ring-opening by a chloride ion. This is followed by an intramolecular cyclization of the resulting carbamate intermediate to form the 5-functionalized oxazolidin-2-one. bioorg.org This process occurs with a net retention of configuration at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone, effectively transferring the chirality of the precursor to the product. bioorg.org

Diastereoselective Control in Oxazolidinone Formation and Functionalization

Achieving diastereoselective control is critical when creating multiple stereocenters during the synthesis or functionalization of the oxazolidinone ring. This control dictates the relative spatial arrangement of substituents, which is crucial for the molecule's biological activity and chemical properties.

In the synthesis from chiral α-dibenzylamino aldehydes mentioned previously, the choice of Lewis acid catalyst plays a pivotal role in directing the diastereoselectivity of the cyanohydrin formation. researchgate.net For instance, using magnesium bromide as the catalyst typically favors the formation of the syn silylether intermediate, leading to one diastereomer of the final oxazolidinone. researchgate.net Conversely, employing zinc iodide as the catalyst can shift the selectivity towards the anti silylether, resulting in the opposite diastereomer. researchgate.net This catalyst-controlled approach allows for the selective synthesis of different diastereomers from the same chiral precursor.

Synthesis of Substituted this compound Derivatives (e.g., N-functionalized, C5-methylene, C5-hydroxymethyl)

Functionalization of the core this compound structure at the nitrogen (N-functionalization) or the C5-position expands its utility for creating diverse chemical entities.

N-Functionalized Derivatives: The nitrogen atom of the oxazolidinone ring is a common site for modification, often through N-arylation reactions. A palladium-catalyzed coupling reaction can be used to attach aryl groups to the nitrogen of 2-oxazolidinones using aryl bromides. researchgate.net More specifically, coupling of a pre-formed 5-substituted oxazolidinone with an aryl partner, such as 4-(4-bromophenyl)morpholine, can be achieved using a copper iodide (CuI) catalyst with a base like potassium carbonate to yield N-aryl derivatives. researchgate.net

C5-Methylene Derivatives: The synthesis of 5-methylene-1,3-oxazolidin-2-ones can be accomplished through a gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. organic-chemistry.org This mild and efficient method involves an intramolecular cyclization of N-Boc-protected alkynylamines. The gold(I) complex catalyzes the attack of the carbamate oxygen onto the alkyne, forming the five-membered ring and an exocyclic double bond (a methylene (B1212753) group) at the C5 position. organic-chemistry.org

C5-Hydroxymethyl Derivatives: The C5-hydroxymethyl group is a key feature in several important pharmaceutical agents. A robust method for its introduction is a cascade synthesis starting from N-aryl epoxy amines. acs.org In this process, the epoxide is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of an amine base like triethylamine (Et₃N). The reaction proceeds via nucleophilic ring-opening of the epoxide by tert-butyl carbonate, followed by an intramolecular cyclization to yield an N-aryl-5-(hydroxymethyl)oxazolidin-2-one. acs.org The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aryl ring. acs.org

Data Tables

Table 1: Diastereoselective Synthesis of Oxazolidinones from Amino Acid-Derived Aldehydes This table illustrates how the choice of Lewis acid catalyst influences the diastereomeric outcome in the synthesis starting from various L-amino acids.

| Starting L-Amino Acid | Lewis Acid Catalyst | Predominant Diastereomer |

| Alanine | Magnesium Bromide | syn |

| Alanine | Zinc Iodide | anti |

| Valine | Magnesium Bromide | syn |

| Valine | Zinc Iodide | anti |

| Phenylalanine | Magnesium Bromide | syn |

| Phenylalanine | Zinc Iodide | anti |

Data adapted from a reported methodology on stereoselective synthesis. researchgate.net

Table 2: Synthesis of N-Aryl-5-(hydroxymethyl)oxazolidin-2-one Derivatives This table shows the substrate scope and yields for the cascade synthesis from various N-substituted epoxy amines.

| N-Substituent (Aryl Group) | Reagents | Yield (%) |

| Phenyl | Boc₂O, Et₃N | 85% |

| 4-Methoxyphenyl | Boc₂O, Et₃N | 82% |

| 4-Chlorophenyl | Boc₂O, Et₃N | 91% |

| 4-Nitrophenyl | Boc₂O, Et₃N | 91% |

| 2-Chlorophenyl | Boc₂O, Et₃N | 88% |

Data adapted from a study on epoxide ring-opening cascade synthesis. acs.org

Chemical Transformations and Derivatization of the 5 Tert Butyl 1,3 Oxazolidin 2 One Framework

Reactions at the Ring Nitrogen Atom (N-alkylation, N-acylation, N-sulfonylation)

The nitrogen atom within the oxazolidinone ring is a key site for derivatization, readily undergoing reactions such as N-alkylation, N-acylation, and N-sulfonylation. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-acylation of oxazolidinones is a particularly important transformation, as the resulting N-acylated oxazolidinones are widely employed as chiral auxiliaries in asymmetric synthesis. chemistryviews.org Traditionally, this has been achieved using strong bases in conjunction with acid chlorides or anhydrides. chemistryviews.org However, more recent and environmentally benign methods have been developed. For instance, the use of N-heterocyclic carbene (NHC) catalysis with an oxidant offers a milder alternative. chemistryviews.org This approach allows for the N-acylation of oxazolidinones with aldehydes under aerobic conditions at room temperature, demonstrating a broad substrate scope and yielding the desired products in good to excellent yields. chemistryviews.org

N-sulfonylation has also been explored, often in the context of creating reactive intermediates for further transformations. For example, N-sulfonylated allylic carbamates can serve as precursors for the synthesis of functionalized chiral oxazolidin-2-ones. bioorg.org

Modifications and Functionalization at the C-5 Position of the Oxazolidinone Ring

The C-5 position of the oxazolidinone ring is another critical site for introducing structural diversity. Functionalization at this position is particularly significant in the development of biologically active compounds. bioorg.org

A notable example is the synthesis of 5-functionalized chiral oxazolidin-2-ones from chiral aziridines that possess an electron-withdrawing group at the C-2 position. bioorg.org This one-pot transformation proceeds with retention of configuration through a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization, yielding the desired products in high yields. bioorg.org The versatility of this method is demonstrated by its application to various C-2-substituted aziridines, including those with vinyl or acyl groups, leading to a range of 5-functionalized chiral oxazolidin-2-ones. bioorg.org

Furthermore, the synthesis of enantiopure 5-substituted 1,3-oxazolidin-2-ones can be achieved from α-dibenzylamino esters. researchgate.net This methodology relies on the Lewis acid-catalyzed stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes. researchgate.net The choice of Lewis acid catalyst, such as magnesium bromide or zinc iodide, can influence the stereochemical outcome of the reaction. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Oxazolidinone Ring System

The oxazolidinone ring system exhibits both nucleophilic and electrophilic reactivity, enabling a variety of chemical transformations. The nitrogen atom, particularly after deprotonation, can act as a nucleophile, as seen in N-alkylation and N-acylation reactions.

Conversely, the carbonyl carbon of the oxazolidinone ring is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to ring-opening reactions.

A novel cascade synthesis of N-aryl-5-substituted-2-oxazolidinones highlights the nucleophilic character of a carbonate species in an epoxide ring-opening reaction. nih.govacs.org In this process, tert-butyl carbonate acts as a nucleophile, initiating an intermolecular epoxide ring-opening, which is followed by an intramolecular acyl substitution to form the oxazolidinone ring. nih.govacs.org The stability and nucleophilicity of the tert-butyl carbonate are crucial and can be influenced by the presence of a base like triethylamine (B128534). nih.gov

The electrophilic nature of the oxazolidinone ring is also evident in reactions where it is attacked by external nucleophiles, leading to ring cleavage.

Ring-Opening and Subsequent Transformations of Oxazolidinone Derivatives

The oxazolidinone ring can be opened under various conditions, providing access to a range of functionalized acyclic compounds. These ring-opening reactions are often driven by the attack of a nucleophile on the electrophilic carbonyl carbon.

For instance, the ring-opening of N-Boc protected oxazolidinethiones, the sulfur analogs of oxazolidinones, at the C-5 position has been demonstrated. psu.edudergipark.org.tr Treatment of these compounds with nucleophiles like sodium methoxide (B1231860) in the presence of thiophenol leads to the formation of the corresponding N-Boc protected esters. psu.edu These reactions proceed with retention of stereochemistry, as the bonds to the asymmetric carbon are not broken during the process. dergipark.org.tr

The susceptibility of the oxazolidinone ring to nucleophilic attack and subsequent ring-opening makes it a versatile intermediate in the synthesis of other important molecules, such as β-amino alcohols and their derivatives.

Mechanistic Investigations and Computational Studies on 5 Tert Butyl 1,3 Oxazolidin 2 One Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of substituted oxazolidin-2-ones is an area of intensive research. One notable synthetic pathway involves a cascade reaction for the synthesis of 5-(hydroxymethyl)oxazolidin-2-ones, where tert-butyl carbonate serves as a key nucleophile in a Boc₂O-mediated epoxide ring-opening cascade. nih.gov Mechanistic studies have been crucial in optimizing this process and understanding the roles of various reagents.

A proposed mechanism for a related synthesis highlights the formation of the oxazolidinone ring system. nih.gov In the presence of a base like triethylamine (B128534) (Et₃N), an ammonium (B1175870) ion is formed which stabilizes tert-butyl carbonate, preventing its decomposition. This allows the tert-butyl carbonate to act as an effective nucleophile, attacking an epoxide to form an intermediate. This intermediate then undergoes an intramolecular acyl substitution to yield the final oxazolidinone product. nih.gov The efficiency of this reaction is highly dependent on the electronic properties of substituents on the starting materials. For instance, electron-withdrawing groups on an aryl epoxide can enhance the yield significantly. nih.gov

The reaction pathway leading to the formation of the oxazolidinone core involves the intermolecular nucleophilic opening of an epoxide ring by tert-butyl carbonate, followed by an intramolecular acyl substitution. nih.gov Without the stabilizing effect of an ammonium source, the tert-butyl carbonate can decompose, leading to alternative products. nih.gov This detailed mechanistic understanding, supported by experimental evidence, is vital for the efficient and scalable synthesis of these valuable heterocyclic compounds.

Table 1: Effect of Substituents on Oxazolidinone Synthesis Yield

| Substituent Group | Position | Character | Yield (%) | Reference |

|---|---|---|---|---|

| ortho-Bromo | Ortho | Electron-withdrawing | 91 | nih.gov |

| meta-Nitro | Meta | Strongly electron-withdrawing | 83 | nih.gov |

| meta-Bromo | Meta | Electron-withdrawing | 82 | nih.gov |

| meta-Trifluoromethyl | Meta | Electron-withdrawing | 74 | nih.gov |

| meta-Methyl | Meta | Electron-donating | 72 | nih.gov |

| para-Cyano | Para | Electron-withdrawing | 68 | nih.gov |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical and computational methods provide deep insights into the molecular properties of 5-tert-butyl-1,3-oxazolidin-2-one and its derivatives, complementing experimental findings. These studies are instrumental in predicting stereochemical outcomes, understanding electronic structure, and profiling reactivity.

The three-dimensional structure of the oxazolidinone ring and its substituents is a critical determinant of its chemical and biological activity. Conformational analysis, often aided by X-ray crystallography and computational modeling, reveals the most stable spatial arrangements of the molecule. For example, crystal structure analysis of a related pyrroloquinoline derivative containing a tert-butyl group showed the presence of two distinct conformers within the crystal lattice, differing in the orientation of the carbonyl group relative to the plane of the molecule. researchgate.net Such conformational polymorphism can have significant implications for the molecule's interactions and properties.

In synthesis, predicting the stereochemical outcome is paramount, especially when creating chiral centers. The "tert-amino effect" is one such phenomenon where the stereoselectivity of cyclization reactions can be investigated. utwente.nl The enantio- and diastereoselectivity of these reactions are influenced by the substituents on the molecule, and computational models can help predict the favored stereoisomer. utwente.nl The total synthesis of complex natural products often relies on the predictable stereochemical control offered by specific reactions, the outcomes of which can be rationalized and predicted through theoretical models. mdpi.com

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. scispace.com The bulky tert-butyl group at the C5 position of the oxazolidinone ring significantly influences the molecule's electronic landscape. This group is an electron donor through induction and can sterically shield parts of the molecule.

Computational studies on the tert-butyl radical have provided detailed information on its electronic structure, including the ionization potentials of its central and terminal carbon atoms. dtu.dk DFT calculations on related lipophilic N-hydroxyimides containing di-tert-butyl groups have been used to determine properties like the NO–H bond dissociation enthalpy (BDE). A higher BDE suggests greater reactivity in abstracting hydrogen atoms, which is a key step in many catalytic oxidation reactions. mdpi.com These theoretical calculations help in creating a reactivity profile for the molecule, predicting how it will behave in different chemical environments.

Table 2: Computed Electronic Properties of Tert-Butyl Containing Structures

| Property | Structure/Atom | Computed Value (eV) | Computational Method | Reference |

|---|---|---|---|---|

| 1s Ionization Potential | tert-butyl radical (terminal C) | 290.94 | CVS-EOM-CCSD | dtu.dk |

| 1s Ionization Potential | tert-butyl radical (central C) | 291.62 | CVS-EOM-CCSD | dtu.dk |

Note: Data is for the tert-butyl radical as a model for understanding the electronic properties of the tert-butyl group.

Structure-Activity Relationship (SAR) Studies from a Molecular and Mechanistic Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For oxazolidinone derivatives, SAR studies have been pivotal in optimizing their antibacterial potency. nih.govnih.gov These studies involve systematic modifications of the molecular structure and evaluating the resulting changes in activity. Key insights from SAR have shown that the substituent at the 5-position of the oxazolidinone ring is crucial for its antibacterial action. nih.gov

For example, converting the 5-acetylaminomethyl moiety into other functional groups can dramatically alter antibacterial efficacy. nih.gov While elongating the methylene (B1212753) chain or introducing a guanidino group was found to decrease activity, replacing the carbonyl oxygen with a thiocarbonyl sulfur enhanced in vitro activity. nih.gov Similarly, studies on 5-thiocarbamate oxazolidinones found that compounds with favorable hydrophilicity (logP value) exhibited potent activity against Gram-positive bacteria. researchgate.net

At the molecular level, the biological activity of oxazolidinones stems from their ability to bind to specific biological targets, thereby inhibiting critical cellular processes. For antibacterial oxazolidinones, the primary target is the bacterial ribosome. nih.govresearchgate.net

Molecular docking simulations and crystallographic studies have provided a detailed picture of this interaction. Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl-transferase center (PTC), specifically within the A-site pocket. nih.gov This binding site overlaps with that of other antibiotics like chloramphenicol (B1208) and clindamycin. nih.gov The interaction is primarily with the ribosomal RNA (rRNA), not the proteins. nih.gov Upon binding, the oxazolidinone molecule perturbs the correct positioning of transfer RNA (tRNA) in the A-site, which inhibits the initiation of protein synthesis. researchgate.netnih.gov

A key interaction involves the stabilization of a distinct and nonproductive conformation of the universally conserved 23S rRNA nucleotide U2585. nih.gov Chemical footprinting has identified several other 23S rRNA residues in domain V that are involved in oxazolidinone binding. nih.gov The unique binding site and mechanism of action contribute to the effectiveness of oxazolidinones against bacteria that have developed resistance to other classes of antibiotics. nih.gov The properties of an enzyme's active site, determined by the arrangement of its amino acids, create a specific chemical environment uniquely suited for binding substrates, a principle that also governs drug-target interactions at the ribosome. khanacademy.org

Table 3: Key Ribosomal Residues in Oxazolidinone Binding Site (E. coli)

| rRNA Subunit | rRNA Domain | Interacting Nucleotide Residue | Reference |

|---|---|---|---|

| 16S | Central Domain | A864 | nih.gov |

| 23S | Domain V | U2113 | nih.gov |

| 23S | Domain V | A2114 | nih.gov |

| 23S | Domain V | U2118 | nih.gov |

| 23S | Domain V | A2119 | nih.gov |

| 23S | Domain V | C2153 | nih.gov |

| 23S | Domain V | U2585 | nih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Tert Butyl 1,3 Oxazolidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 5-tert-butyl-1,3-oxazolidin-2-one derivatives. uobasrah.edu.iqresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts, signal multiplicities, and coupling constants of hydrogen atoms offer a wealth of structural information. The tert-butyl group, a defining feature of this compound, typically presents as a sharp, intense singlet in the ¹H NMR spectrum due to the nine equivalent protons. nih.gov This signal's high sensitivity is advantageous, especially when the moiety is attached to larger molecules. nih.gov The protons on the oxazolidinone ring exhibit more complex splitting patterns due to their coupling with each other. For instance, in some derivatives, the protons at the C4 and C5 positions of the oxazolidinone ring appear as multiplets. rsc.org The presence of rotamers, arising from restricted rotation around the N-C(O) bond, can sometimes lead to the observation of two sets of signals in the ¹H NMR spectrum. beilstein-journals.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The tert-butyl group shows characteristic signals for the quaternary carbon and the three equivalent methyl carbons. nih.govillinois.edu The carbonyl carbon of the oxazolidinone ring typically resonates at a downfield chemical shift, a characteristic feature of this functional group. rsc.orgbeilstein-journals.org The chemical shifts of the C4 and C5 carbons of the ring are also diagnostic. rsc.orgbeilstein-journals.org The use of different deuterated solvents can influence the observed chemical shifts. illinois.edu

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. researchgate.net COSY experiments reveal proton-proton coupling networks, helping to assign protons within the oxazolidinone ring. researchgate.net HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing a complete picture of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry and through-space proximity of atoms. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 5-(tert-butyldisulfanyl)-2-nitrobenzoic acid derivative | ¹H | 1.31 (9H, s), 7.94 (2H, m), 8.01 (1H, m), 13.99 (1H, s) | DMSO-d6 |

| ¹³C | 29.31, 50.32, 124.79, 125.52, 127.93, 128.94, 145.28, 145.46, 165.74 | DMSO-d6 | |

| N-Boc-substituted oxazolidine (B1195125) derivative | ¹H | 1.24 (major rotamer, s), 1.44 (minor rotamer, s), 5.51-5.56 (m), 5.61-5.65 (m) | - |

| ¹³C | - | - | |

| Generic tert-butyl alcohol | ¹H | - | - |

| ¹³C | 30.29 - 31.25 (CH₃), 66.88 - 70.36 (C) | Various |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govmdpi.com For derivatives of this compound, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their solid-state packing. nih.govresearchgate.netnih.gov

The crystal structure of a molecule reveals how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding and van der Waals forces, which can influence the physical properties of the compound. nih.gov For example, in some oxazolidinone derivatives, intermolecular C-H···O hydrogen bonds link molecules into a three-dimensional network. nih.gov

The oxazolidinone ring itself can adopt different conformations, such as an envelope conformation. researchgate.net The planarity of the urethane (B1682113) group has also been observed in the crystal structures of related compounds. researchgate.net In cases where a compound exists as a mixture of diastereomers, X-ray crystallography can be used to determine the structure of a single, isolated isomer, providing definitive proof of its stereochemistry. researchgate.net

Interactive Table: Crystallographic Data for an Oxazolidin-2-one Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₁NO₂ nih.gov |

| Molecular Weight | 307.38 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n (No. 14) mdpi.com |

| a (Å) | 10.029 (2) nih.gov |

| b (Å) | 9.1941 (18) nih.gov |

| c (Å) | 18.389 (4) nih.gov |

| β (°) | 100.51 (3) nih.gov |

| Volume (ų) | 1667.1 (6) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 293 nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govuva.nl

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. bldpharm.combldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

The fragmentation of the molecular ion upon ionization provides valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. For instance, the loss of the tert-butyl group is a common fragmentation pathway for these compounds. Other fragmentations can involve the cleavage of the oxazolidinone ring. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. miamioh.edunih.gov Different ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), can be used, and they may produce different fragmentation patterns. nih.gov

Interactive Table: Mass Spectrometry Data for Related Compounds

| Compound/Derivative | Ionization Method | m/z (Observed) | Assignment |

|---|---|---|---|

| (5S)-3-tert-Butyl-5-(hydroxymethyl)oxazolidin-2-one | - | 173.10519334 (Exact Mass) | [M] |

| 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one | - | 172.22 (Molecular Weight) | [M] |

| Butyrophenone | FI | 148, 120, 105 | [M]⁺, [M-C₂H₄]⁺, [M-C₃H₇]⁺ nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iqvscht.cz Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint". libretexts.org

For this compound and its derivatives, the IR spectrum provides clear evidence for the presence of key functional groups. The most prominent absorption is typically the strong carbonyl (C=O) stretching band of the oxazolidinone ring, which appears in the region of 1700-1750 cm⁻¹. libretexts.orgyoutube.com The exact position of this band can be influenced by the substituents on the ring. The N-H stretching vibration, if present, would appear as a band in the region of 3200-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the tert-butyl group and the oxazolidinone ring are observed in the region of 2850-3000 cm⁻¹. vscht.cz The C-O stretching vibrations of the oxazolidinone ring also give rise to characteristic bands in the fingerprint region of the spectrum. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for Oxazolidin-2-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1750 libretexts.orgyoutube.com | Strong |

| N-H | Stretch | 3200 - 3500 libretexts.org | Moderate |

| C-H (sp³) | Stretch | 2850 - 3000 vscht.cz | Medium to Strong |

| C-O | Stretch | 1000 - 1300 libretexts.org | Medium to Strong |

Emerging Research Directions and Future Perspectives for the 5 Tert Butyl 1,3 Oxazolidin 2 One Class

Rational Design and Synthesis of Novel Chemical Entities Based on the Oxazolidinone Scaffold

The oxazolidinone ring, particularly the 2-oxazolidinone (B127357) isomer, is a key pharmacophore in several approved drugs, most notably the antibiotic Linezolid. nih.gov The success of Linezolid has spurred extensive research into the rational design and synthesis of new oxazolidinone-containing molecules with improved or novel biological activities. nih.govacs.org

Key Strategies and Research Findings:

Structural Modifications: Researchers are actively exploring modifications at various positions of the oxazolidinone ring to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. researchgate.netnih.gov For instance, the introduction of diverse fused heteroaryl C-rings with hydrogen bond donor and acceptor functionalities has yielded compounds with superior activity compared to Linezolid. researchgate.net

Target-Specific Design: A significant focus is on designing oxazolidinones that target specific biological pathways. For example, some derivatives have been synthesized to act as antituberculosis agents, anticancer agents, and anti-inflammatory agents. tandfonline.comrsc.orgresearchgate.net

Combating Drug Resistance: A major driver for new oxazolidinone synthesis is the emergence of drug-resistant bacterial strains. nih.gov Scientists are developing next-generation oxazolidinones, such as Tedizolid, which exhibit enhanced binding affinity to bacterial ribosomal targets and improved safety profiles. nih.govacs.org

Click Chemistry: The use of "click chemistry" in the final steps of synthesis has proven to be a high-yielding approach for creating novel oxazolidinone antimicrobial compounds. nih.gov

Table 1: Examples of Rationally Designed Oxazolidinone Derivatives and their Significance

| Compound/Derivative Class | Key Structural Feature | Therapeutic Target/Application | Research Highlight |

| Benzoxazinyl-oxazolidinones | Fused benzoxazine (B1645224) ring | Antibacterial (drug-resistant strains) | A novel series of fluorine-containing derivatives showed potent activity against drug-resistant Mycobacterium tuberculosis. researchgate.net |

| Triazolyl-oxazolidinones | Triazole moiety | Anticancer (neuroblastoma) | A 5-nitrofuroyl glycinyl-oxazolidinone with a 4-methyltriazolyl group demonstrated potent anti-proliferative activity. researchgate.net |

| Spiropyrimidinetriones Oxazolidinones | Spirocyclic pyrimidinetrione | Antibacterial | A series of these derivatives were designed and evaluated as antibacterial agents. researchgate.net |

| Linezolid Analogues | Modifications to the C- and D-rings | Antibacterial (Gram-positive bacteria) | Several analogues, including Tedizolid, have been developed to combat Linezolid resistance. nih.govnih.govacs.org |

Exploration of Material Science Applications (e.g., monomers for specialized polymers, functional materials)

Beyond the realm of medicine, the oxazolidinone scaffold is finding new life in material science. The unique structural and chemical properties of 5-tert-butyl-1,3-oxazolidin-2-one and its derivatives make them attractive building blocks for specialized polymers and functional materials.

Key Applications and Research Findings:

Monomers for Polyoxazolidinones (POxa): Researchers have successfully synthesized high molar mass polyoxazolidinones (POxa) through the ring-opening metathesis polymerization (ROMP) of oxazolidinone-fused cyclooctenes. chemrxiv.org

Properties of POxa: These polymers exhibit high thermal stability and tunable glass transition temperatures, which can be controlled by the side chain structure. chemrxiv.org

Chemical Recyclability: A significant advantage of these POxa is their facile chemical recyclability back to the monomer, which is a crucial aspect of developing sustainable materials. chemrxiv.org

Functional Materials: The polarity of the oxazolidinone ring makes these polymers potentially useful for applications requiring specific surface properties or as matrices for other functional components.

Table 2: Properties of Polyoxazolidinones (POxa) Derived from Oxazolidinone Monomers

| Property | Description | Significance |

| Thermal Stability | Show <5% mass loss up to 382–411 °C. chemrxiv.org | Suitable for applications requiring high-temperature processing or use. |

| Tunable Glass Transition Temperature (Tg) | Tg can be varied (e.g., 14–56 °C) by altering the side chain structure. chemrxiv.org | Allows for the design of polymers with specific mechanical properties (e.g., rigid or flexible). |

| Chemical Recyclability | Can be readily depolymerized back to the monomer. chemrxiv.org | Promotes a circular economy for plastics and reduces waste. |

| Polarity | The inherent polarity of the oxazolidinone backbone. | Influences solubility, adhesion, and potential for use in functional composites. |

Development of Sustainable and Green Synthetic Methodologies

The increasing emphasis on environmentally friendly chemical processes has driven the development of sustainable and green synthetic methods for producing oxazolidinones.

Key Approaches and Research Findings:

Deep Eutectic Solvents (DESs): Novel deep eutectic solvents, such as a quaternary diammonium salt and urea (B33335) mixture, have been introduced as economical, reclaimable, and environmentally gentle catalytic media for the synthesis of oxazolidinones from epoxides and isocyanates. rsc.org This method boasts a low E-factor, high atom economy, and excellent reaction mass efficiency. rsc.org Another approach utilizes a ternary deep eutectic solvent [ChCl][ZnCl2]2, which can be reused for multiple cycles without significant loss of activity. researchgate.net

Catalytic Systems: Efficient and recyclable catalytic systems, such as a CuBr/ionic liquid system, have been developed for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system demonstrates excellent activity and sustainability, working even under atmospheric pressure of CO2. mdpi.com

Cascade Reactions: An efficient and scalable synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been reported using tert-butyl carbonate as a nucleophile in a Boc2O-mediated epoxide ring-opening cascade. nih.govacs.org This method provides a practical route to pharmaceutically important intermediates. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation in a chemical paste medium has been shown to be an effective method for the synthesis of oxazolidin-2-ones from urea and ethanolamine (B43304) reagents. organic-chemistry.org

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The intersection of synthetic organic chemistry and chemical biology is a fertile ground for exploring the full potential of the this compound class. This interdisciplinary approach allows for the design and synthesis of novel molecular probes and therapeutic agents with a deep understanding of their biological interactions.

Key Research Areas:

Mechanism of Action Studies: Synthetic chemists collaborate with chemical biologists to elucidate the precise mechanisms by which oxazolidinone-based drugs inhibit bacterial protein synthesis. nih.govnih.gov This involves designing and synthesizing probes to study the binding interactions with the bacterial ribosome. mdpi.com

Structure-Activity Relationship (SAR) Studies: A continuous feedback loop between synthesis and biological evaluation is crucial for refining the structure of oxazolidinone derivatives to maximize their therapeutic effect and minimize off-target effects. nih.gov

Development of Novel Probes: Oxazolidinone scaffolds are being used to develop fluorescent probes and other chemical tools to study biological processes. For example, a quinoline-linked oxazolidinone has been designed as a fluorescent sensor. researchgate.net

Exploring New Therapeutic Areas: The collaboration is expanding the therapeutic applications of oxazolidinones beyond antibacterial agents to areas like cancer and neurodegenerative diseases. researchgate.netresearchgate.net This involves synthesizing libraries of compounds and screening them against various biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tert-butyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of oxazolidinones often involves cyclization reactions. For example, 3-propyl-1,3-oxazolidin-2-one derivatives are synthesized by treating precursors with formaldehyde and amines under acidic conditions . Similarly, cyclization of benzylamine with phenylacetyl chloride in the presence of a base has been used for related oxazolidinones, requiring controlled temperature and stoichiometry to achieve high purity (>95%) . Optimization may involve screening catalysts (e.g., Lewis acids), solvent polarity adjustments, or microwave-assisted techniques to reduce reaction time.

Q. What are the critical physical and chemical properties of this compound that influence its handling in laboratory settings?

- Methodological Answer : Key properties include thermal stability, solubility, and hygroscopicity. Thermal gravimetric analysis (TGA) can determine decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For example, structurally similar oxazolidinones exhibit stability up to 150°C under inert atmospheres . Solubility profiling in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) is essential for reaction design. Handling precautions should align with OSHA guidelines, including inert-atmosphere storage for moisture-sensitive analogs .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard for resolving stereochemical and conformational ambiguities . For example, fluorous oxazolidinone auxiliaries have been characterized using SC-XRD to confirm absolute configurations (e.g., C18H14F13NO2 at 1.05 Å resolution) . Data collection at low temperatures (100 K) reduces thermal motion artifacts, while twinned data may require specialized refinement protocols in SHELX .

Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound in drug discovery?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways. Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., bacterial ribosomes) may explain bioactivity trends . For instance, analogs like 3-(tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole show predicted binding affinities to enzymes via hydrogen-bonding and hydrophobic interactions .

Q. How do stereochemical variations in this compound impact biological activity, and what analytical methods validate these effects?

- Methodological Answer : Chiral centers in oxazolidinones (e.g., 5R configuration) often dictate bioactivity. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can isolate stereoisomers . Biological assays (e.g., MIC testing against S. aureus) paired with circular dichroism (CD) spectroscopy correlate stereochemistry with antimicrobial efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

- Methodological Answer : Systematic reproducibility studies are critical. Variables include reagent purity (e.g., tert-butyl precursors >98%), solvent drying (molecular sieves), and inert reaction conditions. For example, yields for 5-(aminomethyl)-3-propyl derivatives vary by >20% across studies, possibly due to trace moisture or oxygen . Replicating procedures under strict anhydrous/gaseous nitrogen and reporting detailed characterization (e.g., ¹H NMR, LC-MS) enhances comparability .

Q. What experimental approaches reconcile conflicting bioactivity data for oxazolidinone derivatives?

- Methodological Answer : Standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) minimize variability. For example, IC₅₀ values for antitumor activity should be validated across multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (e.g., cisplatin) . Dose-response curves and pharmacokinetic profiling (e.g., plasma stability assays) further clarify efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.